3-(4-Chlorobenzamido)-2-hydroxybenzoic acid
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Overview
Description
- It belongs to the class of amino acids and derivatives .
- Rebamipide is used primarily as a gastroprotective agent due to its ability to enhance mucosal defense mechanisms in the gastrointestinal tract.
Rebamipide: (CAS No. 90098-04-7) is a synthetic compound with the chemical formula .
Preparation Methods
- The synthetic route to Rebamipide involves several steps:
Stage 1: 2-Amino-3-(2-quinolinyl)propionic acid monohydrochloride dihydrate (the precursor compound) is treated with sodium hydroxide and hydrogen in water at room temperature for 2 hours.
Stage 2: The resulting compound is further reacted with sodium hydroxide in a mixture of water and acetone at 0°C.
Stage 3: Finally, hydrogen chloride is used to obtain Rebamipide in water-acetone solution.
Chemical Reactions Analysis
- Rebamipide undergoes various reactions, including:
Amide formation: The initial reaction forms the amide group (benzamido) by reacting the amino group with 4-chlorobenzoyl chloride.
Hydrolysis: The hydrolysis of the ester group (2-oxo-1,2-dihydroquinolin-4-yl) occurs during the synthesis.
- Common reagents include sodium hydroxide, hydrogen, and hydrogen chloride.
Scientific Research Applications
Gastrointestinal Protection: Rebamipide enhances mucosal defense mechanisms, making it useful in treating gastric ulcers, gastritis, and other gastrointestinal disorders.
Ophthalmology: It has applications in treating dry eye syndrome.
Anti-inflammatory Effects: Rebamipide exhibits anti-inflammatory properties.
Potential in Cancer Therapy: Some studies explore its effects on cancer cells.
Mechanism of Action
- Rebamipide’s mechanism involves:
Stimulation of Mucin Production: It increases mucin secretion, promoting mucosal protection.
Scavenging Free Radicals: Rebamipide scavenges reactive oxygen species, reducing oxidative damage.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines.
Enhanced Blood Flow: Rebamipide improves blood flow to mucosal tissues.
Comparison with Similar Compounds
- Rebamipide is unique due to its dual action as a gastroprotective agent and an ophthalmic treatment.
- Similar compounds include misoprostol (used for gastric ulcers) and artificial tears (for dry eye syndrome).
Remember that Rebamipide’s safety precautions include handling it with care due to its hazardous properties
Properties
Molecular Formula |
C14H10ClNO4 |
---|---|
Molecular Weight |
291.68 g/mol |
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10ClNO4/c15-9-6-4-8(5-7-9)13(18)16-11-3-1-2-10(12(11)17)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
InChI Key |
SAMOYTPWHFPEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O)C(=O)O |
Origin of Product |
United States |
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